Vanadyl 2,3-naphthalocyanine
CAS No.:
Cat. No.: VC17202507
Molecular Formula: C48H24N8OV
Molecular Weight: 779.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H24N8OV |
|---|---|
| Molecular Weight | 779.7 g/mol |
| IUPAC Name | 2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+) |
| Standard InChI | InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2 |
| Standard InChI Key | IVUBJNPDPBDVLT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Vanadyl 2,3-naphthalocyanine features a planar naphthalocyanine macrocycle with four tert-butyl groups at the 2, 11, 20, and 29 positions (Figure 1). The vanadyl ion occupies the central cavity, forming a square-planar coordination geometry. This structure contributes to its high symmetry and electronic delocalization, which are critical for its optical properties . The tert-butyl groups enhance solubility in organic solvents while sterically stabilizing the molecule against aggregation .
Table 1: Key Chemical Properties
Synthesis and Characterization
Synthetic Routes
The compound was first synthesized by Freyer and Minh in 1986 via cyclotetramerization of 2,3-dicyano-6-tert-butylnaphthalene in the presence of vanadyl sulfate . The reaction proceeds under inert conditions at elevated temperatures, yielding the target product after column chromatography. Modern adaptations utilize microwave-assisted synthesis to reduce reaction times and improve yields .
Spectroscopic Analysis
UV-Vis-NIR spectroscopy reveals a strong Q-band absorption at 735 nm in aggregated states (e.g., polymer dots), blue-shifted from the monomeric peak at 810 nm in tetrahydrofuran (THF) . This shift is attributed to H-aggregate formation, which alters exciton coupling. Electron spin resonance (ESR) studies confirm the presence of the paramagnetic vanadyl ion (S = 1/2), with a g-factor of 2.05 .
Physicochemical Properties
Thermal Stability
The compound’s decomposition temperature exceeds 300°C, as evidenced by thermogravimetric analysis (TGA). This stability stems from the rigid naphthalocyanine framework and the electron-withdrawing vanadyl group, which reduce susceptibility to oxidative degradation .
Solubility and Aggregation
Despite its hydrophobic tert-butyl substituents, the compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in chloroform, THF, and dimethylformamide (DMF). Aggregation in aqueous environments is mitigated by encapsulation in polymer matrices, such as poly(9-vinylcarbazole) (PVK), forming nanoparticles (P-dots) with diameters of 24–40 nm .
Functional Applications
Photothermal and Antimicrobial Activity
Liu et al. (2023) demonstrated that vanadyl 2,3-naphthalocyanine-doped P-dots generate heat and release NO under 808 nm NIR irradiation (Figure 2) . The photothermal effect elevates local temperatures by 20–25°C, while concurrent NO release (6 × 10⁷ molecules per particle) disrupts bacterial membranes. Against Staphylococcus epidermidis and Pseudomonas aeruginosa, a 99.9% reduction in viability was achieved within 10 minutes of irradiation .
Table 2: Antibacterial Performance of Naphthalocyanine-Doped P-Dots
| Parameter | Value | Source |
|---|---|---|
| NIR Wavelength | 808 nm | |
| Irradiation Time | 10 minutes | |
| Temperature Increase | 20–25°C | |
| NO Release per Particle | 6 × 10⁷ molecules | |
| Bacterial Reduction | 99.9% |
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the N–N bond dissociation energy (BDE) of co-doped N-nitroso compounds (e.g., N-nitrosodiphenylamine) decreases in the presence of photothermal heat, facilitating NO release . This synergy between photothermal and photocatalytic mechanisms enhances antibacterial efficacy compared to single-modality approaches.
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